molecular formula C9H9N3O3 B13031182 3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B13031182
M. Wt: 207.19 g/mol
InChI Key: SJKMRUZHQMCTSX-UHFFFAOYSA-N
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Description

3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with methoxyacetyl chloride, followed by cyclization with formic acid. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amino and methoxy groups allows for hydrogen bonding and other interactions, enhancing its binding affinity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid exhibits unique properties due to the presence of both amino and methoxy groups.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-15-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5/h2-4H,10H2,1H3,(H,13,14)

InChI Key

SJKMRUZHQMCTSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NC(=C2N)C(=O)O)C=C1

Origin of Product

United States

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